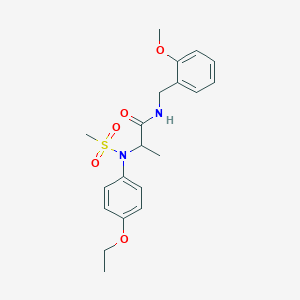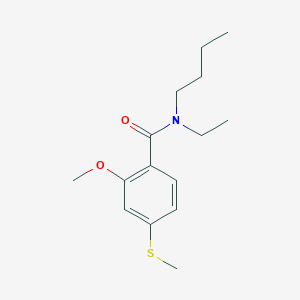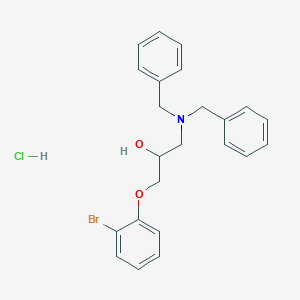![molecular formula C17H25NO5 B3977687 methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate](/img/structure/B3977687.png)
methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate
Vue d'ensemble
Description
Methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is a derivative of leucine, which is an essential amino acid that plays a crucial role in protein synthesis. Methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate involves its ability to inhibit the activity of proteases. Proteases are enzymes that are involved in the breakdown of proteins, and their activity is essential for many biological processes. By inhibiting the activity of these enzymes, methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate can disrupt these processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
Methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to inhibit proteases, it has also been shown to have anti-inflammatory and antioxidant properties. These properties make it a promising candidate for further research into its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate in lab experiments is its ability to selectively inhibit the activity of specific proteases. This selectivity allows for more precise manipulation of biological processes and can potentially lead to more effective treatments for diseases. However, one limitation of using this compound is that it can be difficult to synthesize in large quantities, which can limit its availability for research.
Orientations Futures
There are numerous future directions for research into the potential applications of methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate. One area of research could focus on its potential use in the treatment of cancer, as proteases play a crucial role in the growth and spread of cancer cells. Another area of research could focus on its potential use in the treatment of viral infections such as HIV, as proteases are also involved in the replication of viruses. Additionally, further research could be conducted into the compound's anti-inflammatory and antioxidant properties, as these properties have potential applications in the treatment of a variety of diseases.
Applications De Recherche Scientifique
Methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One area of research has focused on the compound's ability to inhibit the activity of enzymes known as proteases, which are involved in a variety of biological processes. This inhibition has been shown to have potential therapeutic applications in the treatment of diseases such as cancer and HIV.
Propriétés
IUPAC Name |
methyl 2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-11(2)8-13(17(20)23-5)18-16(19)10-12-6-7-14(21-3)15(9-12)22-4/h6-7,9,11,13H,8,10H2,1-5H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWAOFICSMGHTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)CC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(cyclohexylamino)-3-[(4-methylphenyl)amino]naphthoquinone](/img/structure/B3977616.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B3977626.png)
![2-({[2-hydroxy-3-(4-methylphenoxy)propyl]amino}carbonyl)benzoic acid](/img/structure/B3977630.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3977631.png)



![4-[bis(2-hydroxyethyl)amino]-1-cyclopentyl-1-phenyl-2-butyn-1-ol hydrochloride](/img/structure/B3977670.png)
![methyl 4-methyl-3-{[2-(phenylthio)propanoyl]amino}benzoate](/img/structure/B3977676.png)
![2,3,3-trichloro-2-propen-1-yl 6-[(cyclohexylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B3977681.png)

![methyl N-[ethoxy(oxo)acetyl]leucinate](/img/structure/B3977700.png)
